Aspartyl-proline - 42155-95-3

Aspartyl-proline

Catalog Number: EVT-436153
CAS Number: 42155-95-3
Molecular Formula: C9H14N2O5
Molecular Weight: 230.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aspartyl-L-proline, also known as asp-pro, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Aspartyl-L-proline is soluble (in water) and a weakly acidic compound (based on its pKa).
Asp-Pro is a dipeptide.
Overview

Aspartyl-proline is a dipeptide composed of the amino acids aspartic acid and proline. This compound plays a significant role in various biological processes and is of interest in peptide synthesis and medicinal chemistry. Aspartyl-proline can be classified as a non-standard amino acid due to the unique properties imparted by its proline residue, which influences the dipeptide's structure and function.

Source and Classification

Aspartyl-proline is derived from the natural amino acids aspartic acid and proline. Aspartic acid is an acidic amino acid that plays a crucial role in protein synthesis, while proline is known for its cyclic structure, which contributes to the stability of protein conformations. In peptide synthesis, aspartyl-proline can be classified under the category of peptide linkers, which are used to connect different peptide segments in various applications, including drug design and protein engineering.

Synthesis Analysis

Methods and Technical Details

The synthesis of aspartyl-proline can be achieved through several methods, including:

  • Solid-Phase Peptide Synthesis: This is a widely used technique for synthesizing peptides, where the growing peptide chain is attached to an insoluble resin. The synthesis typically involves the stepwise addition of protected amino acids, with deprotection steps to allow for coupling reactions.
  • Liquid-Phase Synthesis: This method involves synthesizing peptides in solution, allowing for greater flexibility in reaction conditions but often requiring more purification steps.
  • Enzymatic Synthesis: Utilizing enzymes such as proteases can facilitate the formation of aspartyl-proline through selective cleavage and ligation reactions.

Recent studies have highlighted the introduction of aspartyl-proline linkers in synthesizing random one-bead-one-compound hexapeptide libraries, which are compatible with electrospray ionization mass spectrometry analysis. This approach enhances the efficiency of peptide library generation for screening biological activities .

Molecular Structure Analysis

Structure and Data

The molecular structure of aspartyl-proline can be represented by its chemical formula C8H12N2O4C_8H_{12}N_2O_4. The structure consists of:

  • An aspartic acid moiety featuring a carboxylic acid group.
  • A proline moiety characterized by its five-membered ring structure.

The stereochemistry of aspartyl-proline can influence its biological activity, with specific configurations affecting interactions with receptors or enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Aspartyl-proline can participate in various chemical reactions, including:

  • Peptide Bond Formation: The primary reaction involves the formation of a peptide bond between the carboxylic group of aspartic acid and the amino group of proline.
  • Hydrolysis: Aspartyl-proline can undergo hydrolysis under acidic or basic conditions, leading to the release of free amino acids.
  • Modification Reactions: The functional groups present in aspartyl-proline allow for further modifications, such as acetylation or phosphorylation, which can enhance its biochemical properties.

Research indicates that introducing an aspartyl-proline linker can improve solubility and stability in peptide-based therapeutics .

Mechanism of Action

Process and Data

The mechanism of action for aspartyl-proline primarily relates to its role as a linker in peptide synthesis. By connecting different peptide sequences, it facilitates conformational flexibility and enhances interaction with target proteins or receptors. This dipeptide may also influence the folding pathways of larger proteins due to proline's unique structural properties.

Additionally, studies have shown that incorporating aspartyl-proline into peptides can modulate their biological activity by altering receptor binding affinities or enzymatic stability .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aspartyl-proline exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 188.19 g/mol.
  • Solubility: Generally soluble in water due to the presence of polar functional groups.
  • Stability: Stability can vary based on environmental conditions (e.g., pH, temperature) and may require specific storage conditions to prevent degradation.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to characterize the purity and structural integrity of synthesized aspartyl-proline .

Applications

Scientific Uses

Aspartyl-proline has several applications in scientific research:

  • Peptide Synthesis: Utilized as a building block in synthesizing peptides for therapeutic applications.
  • Drug Design: Its unique properties make it valuable in developing pharmaceutical compounds that require specific structural features.
  • Biotechnology: Employed in protein engineering to create novel proteins with enhanced functionalities or stability.
Biochemical Synthesis and Degradation Pathways

Enzymatic Mechanisms of Aspartyl-Proline Bond Formation in Peptide Chains

The aspartyl-proline (Asp-Pro) bond is formed primarily through ribosomal peptide synthesis and non-ribosomal enzymatic assembly. In ribosomal pathways, the peptidyl transferase center of the ribosome catalyzes the nucleophilic attack by the amine group of proline on the activated carbonyl carbon of aspartate during translation elongation. This process requires precise tRNA positioning and elongation factors (e.g., EF-Tu in bacteria) to ensure correct codon-anticodon pairing for both residues [1].

Non-ribosomal pathways involve specialized synthetases in secondary metabolite production, such as those in bacterial exotoxin biosynthesis. Here, modular enzyme complexes (e.g., non-ribosomal peptide synthetases, NRPSs) activate aspartate and proline as adenylate intermediates, followed by thioesterification and transpeptidation. The Asp-Pro bond’s rigidity is enhanced by:

  • Steric constraints from proline’s pyrrolidine ring
  • Hydrogen bonding between aspartate’s side-chain carboxyl group and backbone amides
  • Cis-trans isomerization barriers due to proline’s cyclic structure [7] [9].

Table 1: Features of Asp-Pro Bond Formation

Formation PathwayKey Enzymes/ComplexesEnergy SourceBiological Context
Ribosomal synthesisPeptidyl transferase, EF-TuGTP hydrolysisCellular proteomes
Non-ribosomal synthesisNRPS modulesATP hydrolysisBacterial exotoxins

Proteolytic Cleavage Specificity at Aspartyl-Proline Motifs

Asp-Pro bonds exhibit unusual acid lability compared to other peptide bonds. Under mildly acidic conditions (pH 4–6), the aspartate side-chain carboxyl group undergoes nucleophilic attack by the proline amide nitrogen, forming a succinimide intermediate. This intermediate rapidly hydrolyzes, cleaving the peptide backbone [9]. The reaction proceeds via:

  • Protonation of aspartate’s carbonyl oxygen
  • Intramolecular nucleophilic attack by proline’s amide nitrogen
  • Formation of a five-membered succinimide ring
  • Hydrolytic ring opening to yield peptide fragments [1] [9].

Structural factors influencing cleavage efficiency include:

  • Secondary structure rigidity (e.g., β-turns) that positions aspartate near proline
  • Hydrogen-bond networks stabilizing the transition state
  • Electrostatic environment modulating aspartate protonation [9].

Table 2: Factors Influencing Asp-Pro Acid Hydrolysis

FactorEffect on Cleavage RateExample
Local pH < 4.0AcceleratesCleavage in 0.1% TFA within 24 hours
Adjacent hydrogen bondsStabilizes imide intermediateCohesin protein cleavage at Asp57-Pro58
Solvent exposureIncreases reactivitySurface-exposed motifs in viral peptides

Role of Prolyl Endopeptidases in Aspartyl-Proline Metabolism

Specialized prolyl endopeptidases (PPCEs) cleave Asp-Pro bonds under physiological conditions. These enzymes belong to the serine protease (S9 family) and metalloprotease (M24/M34 families) clans. PPCEs feature a conserved catalytic triad (Ser-His-Asp for serine types) or metal-coordinating residues (His-Glu for metalloenzymes) that recognize proline at the P1 position [2] [10].

Key PPCEs include:

  • Prolyl oligopeptidase (PREP, S9 family): Hydrolyzes peptides < 30 kDa at the C-terminal side of proline. Its β-propeller domain excludes larger substrates, ensuring specificity [2].
  • Pro-Pro endopeptidase (M34 family): Requires aspartate at P2 for efficient cleavage (e.g., Clostridium enzymes cleaving -Xaa-Asp-Pro- motifs) [2].
  • Dipeptidyl peptidase IV (DPP-IV, S9B subfamily): Preferentially cleaves N-terminal Asp-Pro dipeptides from chemokines [10].

Table 3: Prolyl Endopeptidases Targeting Asp-Pro Motifs

EnzymeMEROPS FamilyCleavage SpecificityBiological Role
Prolyl oligopeptidaseS09.001C-terminal of Pro in peptidesNeuropeptide processing
Pro-Pro endopeptidase 1M34.002-Asn-Pro↓Pro- adhesinsBacterial virulence
Dipeptidyl peptidase IVS09.003N-terminal Xaa-Pro dipeptidesImmune regulation

Comparative Analysis of Aspartyl-Proline Biosynthesis Across Prokaryotic and Eukaryotic Systems

Ribosomal Incorporation Efficiency

  • Prokaryotes: Faster peptide bond formation rates (6× higher than eukaryotes) due to optimized tRNA delivery by EF-Tu and absence of ribosomal proofreading [3].
  • Eukaryotes: Slower elongation allows chaperone-assisted folding but reduces Asp-Pro incorporation efficiency [3].

Degradation Machinery Divergence

  • Prokaryotes: Utilize oligopeptidase O3 (M13 family) for Asp-Pro cleavage in casein degradation. These enzymes lack substrate size restrictions [10].
  • Eukaryotes: Employ immunoproteasomes containing inducible subunits (LMP2, LMP7, MECL-1) that alter cleavage specificity after interferon-γ stimulation. Immunoproteasomes reduce cleavage after acidic residues (e.g., aspartate) by 40%, limiting Asp-Pro bond processing [10].

Evolutionary Adaptations

  • Thermophiles: Archaeal prolyl endopeptidases (e.g., Pyrococcus S09.002) retain activity at >90°C due to compact hydrophobic cores [2].
  • Mammals: Tissue-specific expression of proline transporters (ProT) regulates intracellular proline pools for Asp-Pro synthesis. Overexpression occurs in brain and kidney under osmotic stress [7].

Table 4: Evolutionary Comparison of Asp-Pro Metabolism

FeatureProkaryotic SystemsEukaryotic Systems
Peptide bond formation20–50 aa/sec elongation rate4–6 aa/sec elongation rate
Primary endopeptidasesPepO (M13), Pro-Pro M34Immunoproteasomes, PREP
Thermal adaptationHyperthermostable PPCEsMesophilic PPCEs
Subcellular regulationCytosolic degradationCompartmentalized (lysosomal)

Properties

CAS Number

42155-95-3

Product Name

Aspartyl-proline

IUPAC Name

(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C9H14N2O5/c10-5(4-7(12)13)8(14)11-3-1-2-6(11)9(15)16/h5-6H,1-4,10H2,(H,12,13)(H,15,16)/t5-,6-/m0/s1

InChI Key

UKGGPJNBONZZCM-WDSKDSINSA-N

SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O

Synonyms

Asp-Pro
aspartyl-proline
aspartylproline

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)O

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